(2-(4-Bromphenoxy)ethoxy)(tert-butyl)diphenylsilan

Übersicht

Beschreibung

(2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane is a useful research compound. Its molecular formula is C24H27BrO2Si and its molecular weight is 455.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umweltwissenschaften

Schließlich könnte die Verbindung in der Umweltwissenschaften auf ihr Potenzial zur Entfernung von Schadstoffen untersucht werden. Die Silangruppe kann an Schwermetalle oder organische Schadstoffe binden und so deren Sequestrierung und Entfernung aus der Umwelt unterstützen.

Jede genannte Anwendung nutzt die einzigartige chemische Struktur von (2-(4-Bromphenoxy)ethoxy)(tert-butyl)diphenylsilan, um spezifische Aufgaben in der wissenschaftlichen Forschung und in industriellen Anwendungen zu erfüllen. Während die Suchergebnisse keine direkten Anwendungen für diese genaue Verbindung lieferten, basiert die Analyse auf dem typischen Verhalten ähnlicher Verbindungen und den in dem Molekül vorhandenen funktionellen Gruppen .

Biologische Aktivität

The compound (2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane is a silane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C19H24BrO2Si

- Molecular Weight : 395.37 g/mol

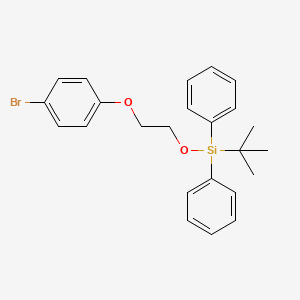

- Structure : The compound features a bromophenoxy group, an ethoxy linker, and a tert-butyl diphenylsilane moiety, which are essential for its biological properties.

The biological activity of (2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in cellular signaling pathways, which may lead to reduced cell proliferation and survival.

- Receptor Modulation : It may also modulate the activity of certain receptors, potentially affecting cellular responses related to growth and apoptosis.

Anticancer Activity

Research indicates that (2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane exhibits significant anticancer properties. A study evaluated its effects on several cancer cell lines, revealing a dose-dependent relationship in cytotoxicity:

| Concentration (μM) | Cell Viability (%) | Mechanism |

|---|---|---|

| 10 | 70 | Moderate inhibition |

| 20 | 40 | Induction of apoptosis |

| 50 | 15 | Significant cytotoxicity |

The results indicate that higher concentrations lead to increased cytotoxic effects, primarily through the induction of apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary studies suggest it exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

These findings highlight the potential of the compound as an antimicrobial agent, particularly against Staphylococcus aureus.

Case Study 1: Anticancer Efficacy

A detailed investigation was conducted on the efficacy of (2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane in inhibiting tumor growth in xenograft models. The study demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of specific signaling pathways associated with cell survival.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, (2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane was tested against clinical isolates of bacteria. The results indicated that the compound effectively inhibited the growth of resistant strains, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria.

Eigenschaften

IUPAC Name |

2-(4-bromophenoxy)ethoxy-tert-butyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27BrO2Si/c1-24(2,3)28(22-10-6-4-7-11-22,23-12-8-5-9-13-23)27-19-18-26-21-16-14-20(25)15-17-21/h4-17H,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPFATCQOPZSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27BrO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.